(E/Z)-ceftizoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

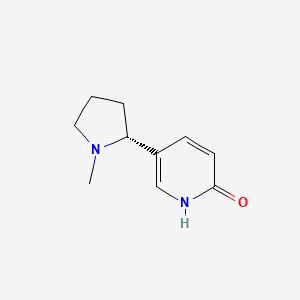

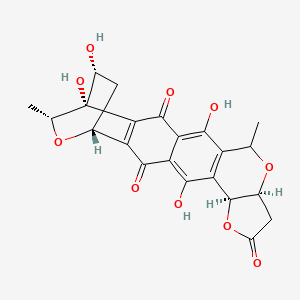

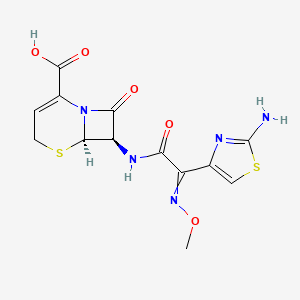

Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.

Wissenschaftliche Forschungsanwendungen

Antibiotic Susceptibility and Cell Wall Cross-Linking

Ceftizoxime, a beta-lactam antibiotic, has been studied for its impact on the antibiotic susceptibility and cell wall cross-linking of Staphylococcus aureus. It selectively targets penicillin-binding protein 2 (PBP2) in S. aureus, influencing the bacterial cell wall synthesis and susceptibility to antimicrobial agents. Mutations in the pbpB gene of S. aureus can lead to ceftizoxime resistance, altering the affinity of PBP2 for ceftizoxime and impacting cell wall cross-linking (Łeski & Tomasz, 2005).

Characterization of Impurities

In the synthesis of ceftizoxime sodium, a study identified and characterized several process-related impurities. Techniques such as HPLC, NMR, MS, and IR were used for structural elucidation, highlighting the complexities in the production of this antibiotic (Bharathi et al., 2007).

Development of Voltammetric Sensors

Ceftizoxime has been used in the development of highly selective and sensitive voltammetric sensors. These sensors, employing molecularly imprinted polymers and nanoparticles, are designed for the determination of ceftizoxime in various samples, showcasing its potential in analytical chemistry (Beytur et al., 2018).

Interaction with Essential and Trace Elements

Research has explored how ceftizoxime's antimicrobial activity changes when interacting with essential and trace elements. These interactions can affect the minimum inhibitory concentration (MIC) of the drug, indicating the significance of metal elements in antibiotic efficacy (Arayne et al., 2001).

Effect on E. coli Growth

A microcalorimetric method was used to study the effects of ceftizoxime sodium on E. coli growth. The findings suggest that ceftizoxime may alter the metabolic pathways of E. coli, providing insights into its bactericidal mechanism (Yang et al., 2010).

Nanoformulation for Drug Delivery

Ceftizoxime has been incorporated into nanoformulations using pectin as a carrier. This approach enhances its biocompatibility and provides sustained drug release, demonstrating the potential of nanotechnology in antibiotic delivery systems (Kumar et al., 2020).

Eigenschaften

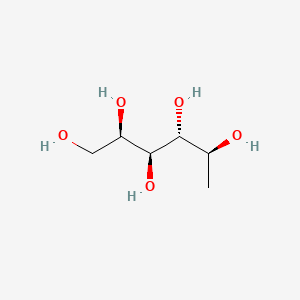

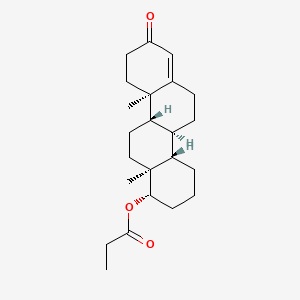

Molekularformel |

C13H13N5O5S2 |

|---|---|

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |

InChI-Schlüssel |

NNULBSISHYWZJU-LDYMZIIASA-N |

Isomerische SMILES |

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Kanonische SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)